molecular formula C19H16ClN3OS B4580090 N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide

N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide

Cat. No. B4580090
M. Wt: 369.9 g/mol
InChI Key: XGTKICDJQNUEBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including those similar to our compound of interest, often involves strategic reactions that enable the introduction of various functional groups to the core structure. A relevant approach is seen in the synthesis of acetamide analogs, where modifications at specific positions of the ethyl linking group and the introduction of different alkyl and aryl substituents have been explored. These modifications aim to achieve compounds capable of adopting desirable conformations for potential biological activities, though the primary focus here is on the chemical synthesis rather than biological outcomes (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide" has been elucidated using X-ray crystallography and other analytical techniques. These studies often reveal a folded conformation around the methylene carbon atom of the thioacetamide bridge, with specific dihedral angles between the pyrimidine and benzene rings indicating intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on benzothiazolinone acetamide analogs, closely related to N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide, has shown their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. These compounds also exhibit significant non-linear optical (NLO) activity, indicating their application in the photovoltaic field. Furthermore, molecular docking studies have identified strong binding affinities with cyclooxygenase 1 (COX1), suggesting potential for drug development (Mary et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of compounds closely related to N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide has revealed insights into their molecular conformation. Such studies provide foundational knowledge for understanding the chemical and physical properties of these compounds, which is crucial for their application in material science and molecular engineering (Subasri et al., 2016).

Antitumor Evaluation

A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including N-(2-chlorophenyl)-2-[(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. Among these, specific derivatives have shown mild to moderate activity, highlighting their potential as leads in antitumor drug development (El-Morsy et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-13-21-17(14-7-3-2-4-8-14)11-19(22-13)25-12-18(24)23-16-10-6-5-9-15(16)20/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTKICDJQNUEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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